molecular formula C11H14BrNO4 B12124873 Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- CAS No. 1378255-16-3

Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-

Cat. No.: B12124873
CAS No.: 1378255-16-3
M. Wt: 304.14 g/mol
InChI Key: YGRBHPJICDLRFY-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a bromo group, a methoxy group, and an amino group linked to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- typically involves multiple steps. One common approach is the bromination of benzeneacetic acid, followed by the introduction of the methoxy group through methylation. The amino group is then introduced via a nucleophilic substitution reaction, and the hydroxyethyl chain is added through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or the amino group to a secondary amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or hydroxylamine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary amines. Substitution reactions can result in the formation of various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid: A simpler compound with a benzene ring and an acetic acid group.

    2-Amino-5-bromobenzoic acid: Similar in structure but lacks the methoxy and hydroxyethyl groups.

    Phenylacetic acid: Contains a phenyl group and an acetic acid group but lacks the bromo, methoxy, and amino groups.

Uniqueness

Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1378255-16-3

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-(2-hydroxyethylamino)acetic acid

InChI

InChI=1S/C11H14BrNO4/c1-17-9-3-2-7(12)6-8(9)10(11(15)16)13-4-5-14/h2-3,6,10,13-14H,4-5H2,1H3,(H,15,16)

InChI Key

YGRBHPJICDLRFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)O)NCCO

Origin of Product

United States

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